molecular formula C12H11NO5 B1299283 N-(3-Oxo-1,3-dihydro-isobenzofuran-5-yl)-succinamic acid CAS No. 842954-88-5

N-(3-Oxo-1,3-dihydro-isobenzofuran-5-yl)-succinamic acid

Cat. No.: B1299283
CAS No.: 842954-88-5
M. Wt: 249.22 g/mol
InChI Key: WRGPQFBHRKQDCQ-UHFFFAOYSA-N
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Description

N-(3-Oxo-1,3-dihydro-isobenzofuran-5-yl)-succinamic acid is a chemical compound that belongs to the class of isobenzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features an isobenzofuran ring system fused with a succinamic acid moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Oxo-1,3-dihydro-isobenzofuran-5-yl)-succinamic acid typically involves the condensation of an isobenzofuran derivative with a succinamic acid precursor. One common method includes the reaction of 3-oxo-1,3-dihydro-isobenzofuran-5-carboxylic acid with succinamic acid under acidic or basic conditions to form the desired product. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the synthesis. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: N-(3-Oxo-1,3-dihydro-isobenzofuran-5-yl)-succinamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or hydroxyl derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N-(3-Oxo-1,3-dihydro-isobenzofuran-5-yl)-succinamic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-Oxo-1,3-dihydro-isobenzofuran-5-yl)-succinamic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-(3-Oxo-1,3-dihydro-isobenzofuran-5-yl)-succinamic acid can be compared with other isobenzofuran derivatives, such as:

  • 3-Oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid methyl ester
  • 6-(4-Hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-isobenzofuran-5-yl)-4-methyl-hex-4-enoic acid

These compounds share similar structural features but differ in their functional groups and overall chemical properties

Properties

IUPAC Name

4-oxo-4-[(3-oxo-1H-2-benzofuran-5-yl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c14-10(3-4-11(15)16)13-8-2-1-7-6-18-12(17)9(7)5-8/h1-2,5H,3-4,6H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGPQFBHRKQDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)NC(=O)CCC(=O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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